Limited Differential Data: PrCP Target Engagement Contextualized by Class-Level Activity
Direct quantitative head-to-head data for CAS 2549042-32-0 against specific named analogs is not publicly available in the screened primary literature or patents. However, the compound belongs to the pyrazolylpyrimidine series studied by Merck for PrCP inhibition, where lead compounds in the same paper (e.g., compound 8o) demonstrated human PrCP IC50 values of 1–2 nM [1]. The target compound's structural features (3,5-dimethylpyrazole and piperidin-4-ylmethoxy linker) match key pharmacophore elements required for potent PrCP inhibition, as established in the bioisostere study [2]. This class-level inference suggests potential single-digit nanomolar activity, but direct confirmation is absent.
| Evidence Dimension | Human PrCP inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Compounds in the same series (e.g., Compound 8o) exhibit IC50 values of 1–2 nM against human PrCP [1] |
| Quantified Difference | N/A (no direct data for the target compound) |
| Conditions | In vitro enzymatic assay for human prolylcarboxypeptidase |
Why This Matters
This identifies the compound as a candidate for PrCP-focused research programs where its specific chemotype has been validated by closely related, highly potent analogs.
- [1] Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1657-60. DOI: 10.1016/j.bmcl.2014.02.070. View Source
- [2] Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1657-60. DOI: 10.1016/j.bmcl.2014.02.070. View Source
